4-(3-amino-4-bromo-1H-pyrazol-1-yl)-3-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-amino-4-bromo-1H-pyrazol-1-yl)-3-fluorobenzonitrile is a chemical compound that features a pyrazole ring substituted with amino, bromo, and fluorobenzonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-4-bromo-1H-pyrazol-1-yl)-3-fluorobenzonitrile typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent like N-bromosuccinimide.
Amination: The bromo-substituted pyrazole is treated with ammonia or an amine to introduce the amino group.
Coupling with fluorobenzonitrile: Finally, the amino-bromo-pyrazole is coupled with 3-fluorobenzonitrile under suitable conditions, such as using a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The bromo group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-(3-amino-4-bromo-1H-pyrazol-1-yl)-3-fluorobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-amino-4-bromo-1H-pyrazol-1-yl)-3-fluorobenzonitrile depends on its application:
Medicinal Chemistry: It may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.
Material Science: The compound’s electronic properties can influence the behavior of materials, such as their conductivity or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide
- 1H-Pyrazole-1-butanoic acid, 3-amino-4-bromo-, methyl ester
Uniqueness
4-(3-amino-4-bromo-1H-pyrazol-1-yl)-3-fluorobenzonitrile is unique due to the presence of both fluorobenzonitrile and pyrazole moieties, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions or properties.
Properties
IUPAC Name |
4-(3-amino-4-bromopyrazol-1-yl)-3-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN4/c11-7-5-16(15-10(7)14)9-2-1-6(4-13)3-8(9)12/h1-3,5H,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOPBOOKXZLEAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)N2C=C(C(=N2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.